molecular formula C19H21N3O4S2 B6573274 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine CAS No. 1021253-25-7

4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine

Cat. No.: B6573274
CAS No.: 1021253-25-7
M. Wt: 419.5 g/mol
InChI Key: QJXIIOUOBYRCAN-UHFFFAOYSA-N
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Description

The compound 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine is a complex molecule, notable for its fusion of various functional groups which endow it with unique chemical properties

Mechanism of Action

Target of Action

Compounds with a 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that this compound may also target similar biological entities.

Mode of Action

The exact mode of action of this compound is currently unknown. 1,2,4-oxadiazoles have been found to interact with various targets leading to their anti-infective properties . The compound’s interaction with its targets could lead to changes in the target’s function, thereby exerting its biological effects.

Biochemical Pathways

Given the anti-infective properties of related 1,2,4-oxadiazoles , it’s possible that this compound may interfere with the biochemical pathways of infectious agents, thereby inhibiting their growth or replication.

Result of Action

Given the anti-infective properties of related 1,2,4-oxadiazoles , it’s possible that this compound may exert similar effects, such as inhibiting the growth or replication of infectious agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine typically involves multi-step organic synthesis procedures:

  • Formation of 1,2,4-oxadiazole: : Starting from 2-ethoxyphenyl hydrazine, react it with an appropriate acid chloride to form the hydrazide. This hydrazide then undergoes cyclization with a carboxylic acid derivative to form the 1,2,4-oxadiazole ring.

  • Piperidine Introduction: : React the oxadiazole with piperidine through a nucleophilic substitution reaction.

  • Thienylsulfonyl Addition: : Finally, introduce the thiophene-2-sulfonyl group through a sulfonylation reaction.

Industrial Production Methods

Industrial production scales up these methods with optimizations to maximize yield and purity, often employing catalytic processes and continuous flow reactions to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine can undergo a variety of chemical reactions:

  • Oxidation: : Can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions might target the oxadiazole or sulfone groups.

  • Substitution: : The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.

  • Reducing Agents: : Such as lithium aluminum hydride or sodium borohydride.

  • Substitution Reagents: : Halogenating agents or nucleophiles for aromatic substitution.

Major Products

  • Oxidation: : Produces sulfoxides and sulfones.

  • Reduction: : Can yield amines or alcohols depending on the target group.

  • Substitution: : Yields substituted aromatic compounds.

Scientific Research Applications

Chemistry

Used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine

  • Potential Drug Candidate: : For its bioactive properties, especially in the development of anti-inflammatory or anticancer agents.

  • Biochemical Probes: : Employed in studying enzyme interactions and cellular pathways.

Industry

  • Materials Science: : In developing novel polymers or advanced materials with specific properties.

  • Agricultural Chemicals: : As a starting point for pesticides or herbicides.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine

  • 4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine

Highlighting Uniqueness

What sets 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine apart is its specific functional group arrangement, which imparts unique reactivity and biological properties. The ethoxyphenyl group particularly influences its solubility and pharmacokinetics.

Properties

IUPAC Name

3-(2-ethoxyphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-2-25-16-7-4-3-6-15(16)18-20-19(26-21-18)14-9-11-22(12-10-14)28(23,24)17-8-5-13-27-17/h3-8,13-14H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXIIOUOBYRCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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